molecular formula C20H21N3O3S B2885718 Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923163-53-5

Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2885718
CAS No.: 923163-53-5
M. Wt: 383.47
InChI Key: NNTXLOPNOGHMEX-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyrimidine derivatives, including those with substitutions similar to the compound , has been explored for developing new chemical entities. Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), leading to various substituted pyrimidines with potential biological activities (Kappe & Roschger, 1989). This foundational work provides a chemical basis for understanding the synthesis routes that may apply to Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

Biological Evaluation and Potential Therapeutic Uses

  • New pyrimidine derivatives have been evaluated for their cytotoxic, antibacterial, and antimicrobial activities, suggesting a broad spectrum of potential therapeutic applications. Fathalla et al. (2006) described the synthesis and biological evaluation of new pyrimidine derivatives, demonstrating some cytotoxic activity in addition to antibacterial and antimicrobial effects (Fathalla et al., 2006).

  • Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives was reported by Tiwari et al. (2018), highlighting antimicrobial analysis, enzyme assay, docking study, and toxicity study. This research points to the environmentally friendly synthesis of pyrimidine derivatives with significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Tiwari et al., 2018).

Advanced Synthesis Techniques

  • Innovative synthesis techniques for pyrimidine derivatives, such as the use of ionic liquids and microwave irradiation, have been explored to improve efficiency and environmental sustainability. Nikalje et al. (2017) discussed the ionic liquid mediated synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions, showcasing the green chemistry approach to synthesizing complex molecules (Nikalje et al., 2017).

Properties

IUPAC Name

methyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-5-10-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-11(13)2)14(12(3)21-17)19(25)26-4/h5-9,15H,1,10H2,2-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTXLOPNOGHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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